Propan-2-yl 2-bromononanoate Propan-2-yl 2-bromononanoate
Brand Name: Vulcanchem
CAS No.: 5463-83-2
VCID: VC18954749
InChI: InChI=1S/C12H23BrO2/c1-4-5-6-7-8-9-11(13)12(14)15-10(2)3/h10-11H,4-9H2,1-3H3
SMILES:
Molecular Formula: C12H23BrO2
Molecular Weight: 279.21 g/mol

Propan-2-yl 2-bromononanoate

CAS No.: 5463-83-2

Cat. No.: VC18954749

Molecular Formula: C12H23BrO2

Molecular Weight: 279.21 g/mol

* For research use only. Not for human or veterinary use.

Propan-2-yl 2-bromononanoate - 5463-83-2

Specification

CAS No. 5463-83-2
Molecular Formula C12H23BrO2
Molecular Weight 279.21 g/mol
IUPAC Name propan-2-yl 2-bromononanoate
Standard InChI InChI=1S/C12H23BrO2/c1-4-5-6-7-8-9-11(13)12(14)15-10(2)3/h10-11H,4-9H2,1-3H3
Standard InChI Key XOEFDTVUPJXGEA-UHFFFAOYSA-N
Canonical SMILES CCCCCCCC(C(=O)OC(C)C)Br

Introduction

Chemical Identity and Structural Characteristics

Propan-2-yl 2-bromononanoate, also systematically named 1-methylethyl 2-bromononanoate, belongs to the class of bromoalkyl esters. Its molecular formula is C₁₂H₂₃BrO₂, with an average molecular mass of 279.218 g/mol and a monoisotopic mass of 278.088142 Da . The compound features a single stereocenter at the second carbon of the nonanoate chain, though commercial samples are typically racemic. Key identifiers include:

PropertyValueSource
CAS Registry Number5463-83-2
IUPAC NamePropan-2-yl 2-bromononanoate
SynonymIsopropyl 2-bromononanoate
Boiling Point (estimated)298–302°C at 760 mmHg

The ester group (-O-CO-O-) and bromine atom confer distinct reactivity. The bromine at C₂ participates in nucleophilic substitutions, while the isopropyl ester enhances solubility in nonpolar solvents .

Synthesis and Manufacturing Processes

Conventional Esterification Routes

The synthesis typically involves bromination of nonanoic acid derivatives followed by esterification with isopropanol. A representative protocol from recent literature involves:

  • Bromination: 2-Nonenoic acid is treated with HBr in acetic acid to yield 2-bromononanoic acid .

  • Esterification: The acid reacts with isopropanol under Steglich conditions (DCC/DMAP) or via acyl chloride intermediates. For example, 2-bromononanoic acid is converted to its acyl chloride using thionyl chloride, then coupled with isopropanol in the presence of triethylamine .

Optimized Conditions:

  • Solvent: 2-MeTHF (2-methyltetrahydrofuran), a greener alternative to dichloromethane .

  • Catalyst: 4-Dimethylaminopyridine (DMAP, 5 mol%) .

  • Yield: 73–89% after purification via silica gel chromatography .

Alternative Oxidation Strategies

Recent advances leverage oxidative methods to bypass bromination steps. For instance, TEMPO-mediated oxidation of 2-hydroxy nonanoate esters in the presence of iodobenzene diacetate (PIDA) directly introduces the bromine atom . This one-pot approach reduces side products and improves atom economy (Scheme 1):

2-Hydroxynonanoate+PIDA+NaBrTEMPO2-Bromononanoate[1]\text{2-Hydroxynonanoate} + \text{PIDA} + \text{NaBr} \xrightarrow{\text{TEMPO}} \text{2-Bromononanoate} \quad \text{[1]}

Physicochemical Properties

Solubility and Stability

Propan-2-yl 2-bromononanoate exhibits limited water solubility (<0.1 mg/mL at 25°C) but is miscible with hydrocarbons, chlorinated solvents, and THF. Stability studies indicate decomposition above 150°C, with hydrolysis occurring under strongly acidic or basic conditions .

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 4.95 (septet, 1H, -OCH(CH₃)₂), 4.32 (dt, 1H, -CHBr-), 1.72–1.18 (m, alkyl chain), 1.21 (d, 6H, -CH₃) .

  • ¹³C NMR: 172.8 ppm (C=O), 67.3 ppm (-OCH(CH₃)₂), 49.1 ppm (-CHBr-) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound serves as a key intermediate in synthesizing ionizable lipids for mRNA delivery systems. For example, Biovectra Inc. patented its use in lipid nanoparticles that encapsulate therapeutic nucleic acids . The bromine atom enables further functionalization via Suzuki coupling or nucleophilic substitution to introduce tertiary amines, critical for endosomal escape .

Agrochemicals

In crop protection, Propan-2-yl 2-bromononanoate derivatives act as precursors for herbicides targeting acetyl-CoA carboxylase (ACCase). Bromine’s electronegativity enhances binding to enzyme active sites .

Recent Advances and Future Directions

Continuous-Flow Synthesis

Microreactor technology has been adopted to enhance reaction control and scalability. A 2024 study achieved 92% yield in 15 minutes using a tubular reactor with immobilized TEMPO catalysts .

Sustainable Chemistry

Researchers are exploring biocatalytic routes using lipases (e.g., Candida antarctica Lipase B) to esterify 2-bromononanoic acid with isopropanol in solvent-free systems, reducing waste .

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